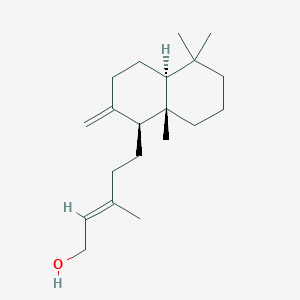
(+)-Copalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (-)-ent-copalol.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antimicrobial Properties
Research indicates that (+)-copalol displays significant antimicrobial activity against various pathogens. Studies have shown that compounds derived from labdane diterpenoids exhibit potent antibacterial effects, making this compound a candidate for developing new antimicrobial agents .
2. Anti-Inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies. For instance, diterpenoids like tanshinones derived from related compounds have shown efficacy in reducing inflammation . This suggests that this compound may also possess similar therapeutic potential.
3. Cancer Research
There is emerging evidence that this compound and its derivatives may play a role in cancer treatment. The ability of certain diterpenoids to inhibit tumor growth and induce apoptosis in cancer cells has been explored, indicating a potential avenue for further research into the anticancer effects of this compound .
Agricultural Applications
1. Plant Defense Mechanisms
In agricultural contexts, this compound may contribute to plant defense mechanisms against herbivores and pathogens. Research on maize has shown that certain diterpenoids are involved in the plant's stress responses and can exhibit antifeedant properties against pests . This suggests that incorporating this compound into crop management strategies could enhance resistance to biotic stressors.
2. Pollination Enhancement
Recent studies have highlighted the role of semivolatile floral compounds, including copalol, in mediating interactions with pollinators. These compounds can signal to pollinators and enhance their foraging behavior, thereby improving pollination efficiency . This application underscores the ecological importance of this compound in promoting plant reproduction.
Synthesis and Biotechnological Advances
1. Biotechnological Production
Recent advancements in synthetic biology have enabled the de novo biosynthesis of ent-copalol using engineered microorganisms such as Saccharomyces cerevisiae. This approach allows for the production of high titers of ent-copalol, which can be further utilized for pharmaceutical synthesis or agricultural applications . The ability to produce copalol through microbial fermentation represents a significant step toward sustainable production methods.
Case Studies
Propiedades
Número CAS |
10395-43-4 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |
Clave InChI |
NERNKRPBSOBEHC-ATPOGHATSA-N |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES isomérico |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES canónico |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















